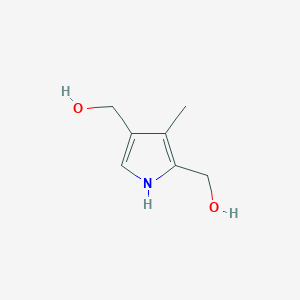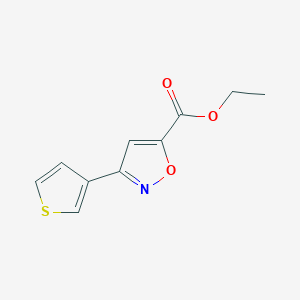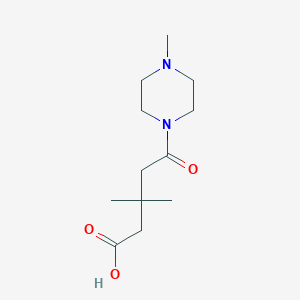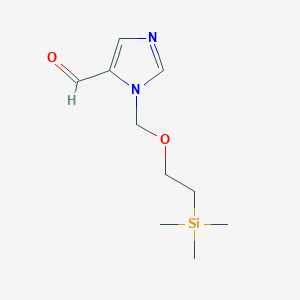
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. The unique structure of this compound, which includes a benzene ring fused to an oxazine ring, contributes to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods. One common approach involves the Mannich condensation reaction, where an amine, formaldehyde, and a phenolic compound are reacted together. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzoxazine ring .
Another method involves microwave-assisted synthesis, which has been shown to be a convenient, rapid, and high-yielding approach. In this method, the reactants are mixed and subjected to microwave irradiation, which accelerates the reaction and reduces the reaction time significantly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solvent-free microwave thermolysis is an environmentally friendly and efficient method that can be scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced benzoxazine compounds, and substituted benzoxazines .
Applications De Recherche Scientifique
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Exhibits biological activities such as anti-inflammatory, antibacterial, and neuroprotective effects.
Medicine: Potential use in drug development due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: A simpler analog with similar reactivity but different biological activities.
3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine: Contains an aldehyde group, which imparts different chemical properties and reactivity.
Rhodamine-3,4-dihydro-2H-1,3-benzoxazine: A conjugate with fluorescent properties used in chemosensing applications.
Uniqueness
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which enhances its stability and biological activity.
Propriétés
Numéro CAS |
189068-62-0 |
|---|---|
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
3,6-diphenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C20H17NO/c1-3-7-16(8-4-1)17-11-12-20-18(13-17)14-21(15-22-20)19-9-5-2-6-10-19/h1-13H,14-15H2 |
Clé InChI |
FXXHJDPGDLHJAQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C3=CC=CC=C3)OCN1C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)











